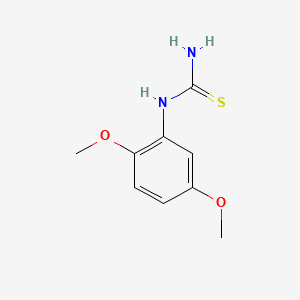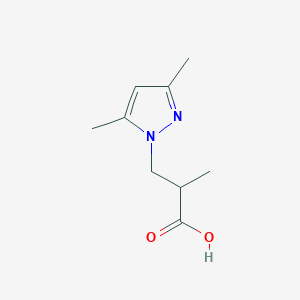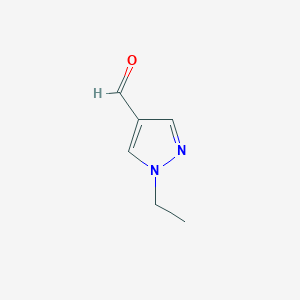![molecular formula C13H13ClN2OS B1272419 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde CAS No. 321526-27-6](/img/structure/B1272419.png)
5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has been the subject of research due to its potential as a versatile intermediate in organic synthesis. The pyrazole core is a common motif in many pharmaceuticals and agrochemicals, making the study of its derivatives crucial for the development of new compounds with various biological activities.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the ones closely related to the compound , typically involves a series of reactions that may include the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that is often employed to introduce aldehyde groups into heterocyclic compounds. This method has been proven to be effective for the synthesis of various pyrazole carbaldehydes, which can then be further modified to produce a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR, and elemental analysis. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at an angle of 72.8(1)° . Such structural information is vital for understanding the reactivity and potential interactions of the compound with other molecules.
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, the treatment of carbaldehydes with acetophenones and hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines, respectively . These reactions are important for the diversification of the pyrazole core and the creation of compounds with potentially valuable biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and trifluoromethyl groups can affect the compound's solubility, stability, and reactivity. Elemental analysis, along with 1H-NMR and 13C-NMR, are commonly used to confirm the structures of synthesized pyrazole carbaldehydes and to deduce their physical and chemical properties . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and for predicting their behavior in biological systems.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : This compound has been synthesized as a part of new pyrazole derivatives. Its crystal structure, determined by X-ray diffraction, shows specific molecular orientations and interactions, highlighting its potential in crystallography and material science (Xu & Shi, 2011).
Formation of Hydrogen-Bonded Chains : In a study, the compound reacted with phenylhydrazine to form a structure where the molecules are linked into chains by hydrogen bonds and π-π stacking interactions, indicating its utility in studying molecular interactions (Trilleras et al., 2014).
Chemical Reactions and Derivatives
Formation of Bipyrazoles and Chalcones : The compound is used in reactions with N-benzylmethylamine and acetophenones to yield chalcones and subsequently reduced bipyrazoles. This demonstrates its role in organic synthesis and the formation of complex organic structures (Cuartas et al., 2017).
Ultrasonic Synthesis of Pyrazole Derivatives : A study highlighted the synthesis of dihydropyrazole derivatives under ultrasonic conditions using this compound, showcasing its role in facilitating novel synthesis techniques (Trilleras et al., 2013).
Molecular Structure and Assembly
Supramolecular Assembly : Various derivatives formed from the compound show different types of molecular assemblies, such as chains of rings and sheets, which are significant in the study of molecular structures (Kumar et al., 2019).
Crystallographic Studies : Crystallographic analysis of various derivatives highlights the compound's role in forming diverse molecular structures, which is essential in crystal engineering (Butcher et al., 2007).
Potential Applications in Chemistry and Biology
Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated for antimicrobial activities, demonstrating its potential in medicinal chemistry (Bhat et al., 2016).
Chemical Reactions for Heterocyclic Compounds : The compound is involved in reactions yielding heterocyclic compounds like thieno[2,3-c]pyrazoles, which have various applications in organic and medicinal chemistry (Haider et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVAUKVUAKSWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376990 |
Source


|
| Record name | 1L-644S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321526-27-6 |
Source


|
| Record name | 5-Chloro-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321526-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1L-644S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)





